molecular formula C23H26N2O6 B6523213 methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883489-77-8

methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523213
CAS No.: 883489-77-8
M. Wt: 426.5 g/mol
InChI Key: RNAMSZDQJHRUNK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.17908655 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities. The structural components include:

  • Amino group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Methoxyphenyl moiety : Enhances lipophilicity and may influence binding affinity to targets.
  • Oxolan group : Imparts structural rigidity and may affect the pharmacokinetics of the compound.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly its anticancer effects.

Anticancer Activity

  • Cell Viability and Proliferation :
    • The compound was evaluated against several cancer cell lines using assays such as MTT and sulforhodamine B. Results indicated significant cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 10 to 20 µM.
    • Inhibition of cell proliferation was confirmed by flow cytometry, showing an increase in cells in the G0/G1 phase and a decrease in the S phase, indicating a potential mechanism of action through cell cycle arrest.
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays. This suggests that it may activate intrinsic apoptotic pathways.
    • Molecular docking studies revealed strong interactions with targets involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR) and Src kinase pathways.
  • In Vivo Studies :
    • In ovo CAM (chick chorioallantoic membrane) models demonstrated reduced tumor size when treated with the compound, supporting its potential as an effective anticancer agent.

Comparative Biological Activity Table

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Methyl 2-amino...MDA-MB-23115Induces apoptosis via intrinsic pathways
Novel ThienopyridinesMDA-MB-46812Inhibits VEGFR signaling
Chromeno[3,2-c]pyridinesVarious20Antimicrobial and cytotoxic activity

Case Study 1: Antitumor Efficacy

A study conducted by Queiroz et al. investigated a series of thieno[3,2-b]pyridine derivatives alongside methyl 2-amino... compounds. The results showcased that methyl derivatives exhibited superior antitumor efficacy compared to other analogs, particularly against triple-negative breast cancer (TNBC) cell lines.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms underlying the observed anticancer effects. Using proteomic analyses, researchers identified several key signaling pathways modulated by the compound, including those related to apoptosis and cell cycle regulation.

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-13-11-17-19(22(26)25(13)12-16-5-4-10-30-16)18(14-6-8-15(28-2)9-7-14)20(21(24)31-17)23(27)29-3/h6-9,11,16,18H,4-5,10,12,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAMSZDQJHRUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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